Xanamem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UE2343, also known as Xanamem, is a synthetic organic compound developed as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the body’s stress response by converting the inactive hormone cortisone into its active form, cortisol. Elevated cortisol levels have been linked to various conditions, including Alzheimer’s disease, obesity, and metabolic syndrome .
Preparation Methods
The synthesis of UE2343 involves the optimization of a series of amido-thiophene analogues to identify potent and selective inhibitors of 11β-HSD1. The compound is designed to be orally bioavailable and capable of penetrating the blood-brain barrier. The synthetic route includes the formation of the bicyclic structure and the attachment of the pyrimidinyl and pyrazolyl groups . Industrial production methods focus on ensuring the compound’s purity and stability, with rigorous quality control measures in place to meet pharmaceutical standards.
Chemical Reactions Analysis
UE2343 primarily undergoes metabolic reactions in the body. It is designed to inhibit 11β-HSD1, thereby reducing the conversion of cortisone to cortisol. The compound’s stability and reactivity are crucial for its effectiveness as a therapeutic agent. Common reagents used in its synthesis include various organic solvents and catalysts that facilitate the formation of its complex structure .
Scientific Research Applications
UE2343 has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. By inhibiting 11β-HSD1, the compound aims to reduce cortisol levels in the brain, which is believed to improve cognitive function in patients with Alzheimer’s disease. Additionally, UE2343 has been investigated for its potential benefits in treating conditions related to elevated cortisol levels, such as obesity and metabolic syndrome .
Mechanism of Action
The primary mechanism of action of UE2343 involves the inhibition of 11β-HSD1. This enzyme is responsible for converting cortisone to cortisol, a hormone that plays a significant role in the body’s stress response. By inhibiting 11β-HSD1, UE2343 reduces cortisol levels in the brain, which is thought to mitigate the cognitive decline associated with Alzheimer’s disease. The compound’s ability to penetrate the blood-brain barrier is crucial for its effectiveness .
Comparison with Similar Compounds
UE2343 is unique in its ability to inhibit 11β-HSD1 and penetrate the blood-brain barrier effectively. Similar compounds include other 11β-HSD1 inhibitors such as ABT-384, which has also been studied for its potential therapeutic effects in Alzheimer’s disease. UE2343’s specific structure and pharmacokinetic properties make it a promising candidate for further research and development .
List of Similar Compounds::- ABT-384
- Other 11β-HSD1 inhibitors
Properties
CAS No. |
1346013-80-6 |
---|---|
Molecular Formula |
C19H19N5O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone |
InChI |
InChI=1S/C19H19N5O2S/c25-17(12-6-16(27-11-12)13-9-22-23-10-13)24-14-2-3-15(24)8-19(26,7-14)18-20-4-1-5-21-18/h1,4-6,9-11,14-15,26H,2-3,7-8H2,(H,22,23)/t14-,15+,19? |
InChI Key |
MMZFGTAMARVHAF-RTHVDDQRSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC(=C3)C4=CNN=C4)(C5=NC=CC=N5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.